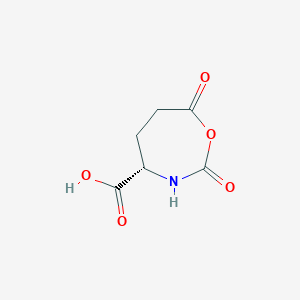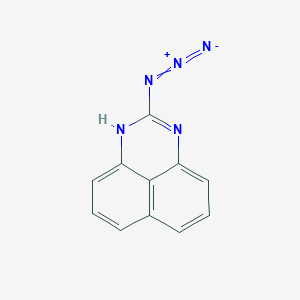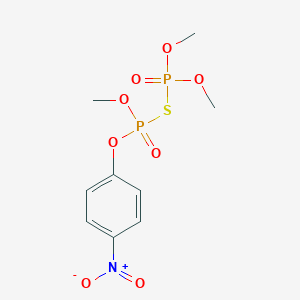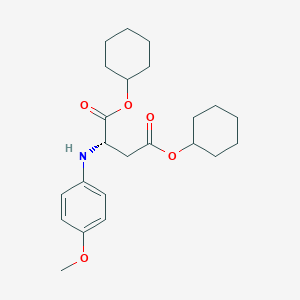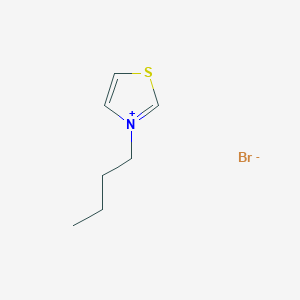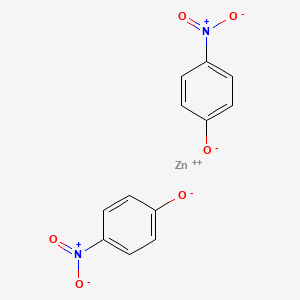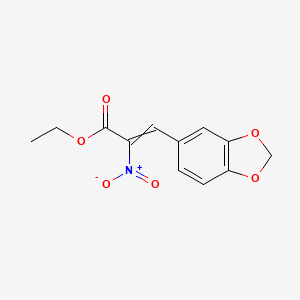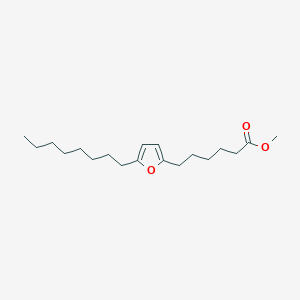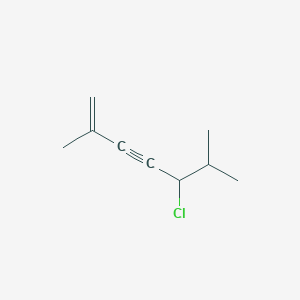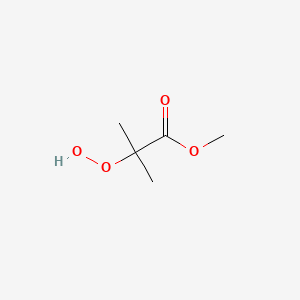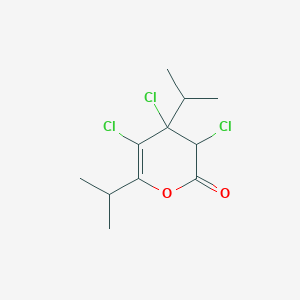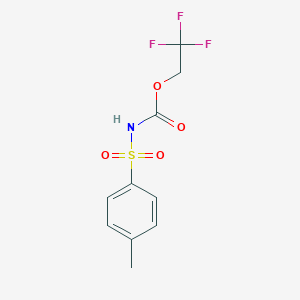![molecular formula C16H22F4N2Si3 B14494687 N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine CAS No. 65158-33-0](/img/structure/B14494687.png)
N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is a unique organosilicon compound characterized by the presence of difluoro(phenyl)silyl groups attached to a silanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine typically involves the reaction of difluoro(phenyl)silane with N,N’,1,1-tetramethylsilanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine can undergo various chemical reactions, including:
Substitution Reactions: The difluoro(phenyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis may produce silanols and other silicon-containing by-products.
Applications De Recherche Scientifique
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Its unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
Mécanisme D'action
The mechanism by which N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine exerts its effects involves the interaction of the difluoro(phenyl)silyl groups with target molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares some structural similarities with N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine but differs in the nature of the substituents on the silicon atoms.
Bis(2-methoxyethyl)aminosulfur trifluoride: Another related compound that features fluorinated groups and is used in similar applications.
Uniqueness
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is unique due to the presence of difluoro(phenyl)silyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and specific reactivity patterns.
Propriétés
Numéro CAS |
65158-33-0 |
|---|---|
Formule moléculaire |
C16H22F4N2Si3 |
Poids moléculaire |
402.61 g/mol |
Nom IUPAC |
N-[difluoro(phenyl)silyl]-N-[[[difluoro(phenyl)silyl]-methylamino]-dimethylsilyl]methanamine |
InChI |
InChI=1S/C16H22F4N2Si3/c1-21(24(17,18)15-11-7-5-8-12-15)23(3,4)22(2)25(19,20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
SCJXICSJJYPUDE-UHFFFAOYSA-N |
SMILES canonique |
CN([Si](C)(C)N(C)[Si](C1=CC=CC=C1)(F)F)[Si](C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


